molecular formula C38H59N3O8 B587539 Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate CAS No. 1236549-06-6

Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate

カタログ番号 B587539
CAS番号: 1236549-06-6
分子量: 685.903
InChIキー: AXRPIIITHOBDDV-YDPTYEFTSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate, also known as this compound, is a useful research compound. Its molecular formula is C38H59N3O8 and its molecular weight is 685.903. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Antimitotic Agents and Chiral Isomers

Research on chiral isomers of ethyl carbamate derivatives has shown differences in biological activity between S- and R-isomers. Such compounds have been investigated for their antimitotic properties, suggesting potential applications in cancer research and therapy due to their activity in biological systems (C. Temple & G. Rener, 1992).

Photosensitizers for Photodynamic Therapy

A study on zinc phthalocyanine derivatives substituted with benzene sulfonamide groups demonstrated high singlet oxygen quantum yields, indicating significant potential for use as Type II photosensitizers in photodynamic therapy for cancer treatment. This highlights the role of complex organic compounds in developing therapeutic agents (M. Pişkin, E. Canpolat, & Ö. Öztürk, 2020).

Synthesis of New Derivatives

The synthesis of new derivatives involving carbamate chemistry plays a crucial role in medicinal chemistry and drug development. Studies have explored the synthesis of various carbamate derivatives, aiming to create novel compounds with potential biological activities. This research contributes to the broader understanding of carbamate chemistry and its applications in designing new therapeutic agents (A. V. Velikorodov et al., 2019).

Novel Anticholinesterases

Another area of interest is the development of novel anticholinesterase agents based on carbamate derivatives. These compounds have been evaluated for their potential to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes involved in neurotransmission. Such research is critical for discovering new treatments for neurodegenerative diseases like Alzheimer's (Weiming Luo et al., 2005).

作用機序

Target of Action

The primary target of DELTAN-BENZYLOXYCARBONYL ALISKIREN, also known as Aliskiren, is renin . Renin is an enzyme secreted by the kidneys when blood volume and renal perfusion decrease .

Mode of Action

Aliskiren is a renin inhibitor . It binds to renin at its active site, stopping the cleavage of angiotensinogen to form angiotensin I . This inhibits the formation of angiotensin I, thereby ending the cascade of angiotensin II mediated mechanisms that normally increase blood pressure .

Biochemical Pathways

The inhibition of renin by Aliskiren affects the renin-angiotensin-aldosterone system (RAAS) . By preventing the conversion of angiotensinogen to angiotensin I, Aliskiren reduces the formation of angiotensin II, a potent vasoconstrictor, which normally increases blood pressure .

Pharmacokinetics

Aliskiren is rapidly absorbed following oral administration, with maximum plasma concentrations reached within 1-3 hours . The absolute bioavailability of Aliskiren is 2.6% . The binding of Aliskiren to plasma proteins is moderate (47-51%) and is independent of the concentration . Once absorbed, Aliskiren is eliminated through the hepatobiliary route as unchanged drug and, to a lesser extent, through oxidative metabolism by cytochrome P450 (CYP) 3A4 . Unchanged Aliskiren accounts for approximately 80% of the drug in the plasma following oral administration, indicating low exposure to metabolites .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Aliskiren. It’s important to note that individual patient characteristics, such as age, gender, and overall health status, can also influence the drug’s action and efficacy .

生化学分析

Biochemical Properties

Deltan-Benzyloxycarbonyl Aliskiren is a highly potent and selective inhibitor of human renin in vitro . Renin is secreted by the kidneys when blood volume and renal perfusion decrease. It normally cleaves the protein angiotensinogen to form angiotensin I. Angiotensin I is then converted to angiotensin II, an active protein .

Cellular Effects

Deltan-Benzyloxycarbonyl Aliskiren has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been found to attenuate ER stress induced by lipid overload in kidney tubular cells . In another study, it was found to ameliorate pressure overload-induced heart hypertrophy and fibrosis in mice . It also demonstrated anti-angiogenic and antioxidant properties over RPE cells, suggesting potential for use in the treatment of diabetic retinopathy .

Molecular Mechanism

The molecular mechanism of Deltan-Benzyloxycarbonyl Aliskiren involves the inhibition of renin, which leads to a cascade of events that decreases blood pressure, lowering the risk of fatal and nonfatal cardiovascular events including stroke and myocardial infarction .

Temporal Effects in Laboratory Settings

In laboratory settings, Deltan-Benzyloxycarbonyl Aliskiren has shown to have long-term effects. For instance, it has been found to prolong survival, decrease cardiac hypertrophy and the inducibility of arrhythmias, proteinuria, and attenuate inflammation in a transgenic rat model .

Dosage Effects in Animal Models

In animal models, the effects of Deltan-Benzyloxycarbonyl Aliskiren vary with different dosages. For instance, in a study, it was found that with an increase of dosage, the effect of lowering DBP and SBP both significantly improved .

Metabolic Pathways

About 80% of Deltan-Benzyloxycarbonyl Aliskiren in plasma following oral administration is unchanged. Two major metabolites account for about 1-3% of aliskiren in the plasma. One metabolite is an O-demethylated alcohol derivative and the other is a carboxylic acid derivative .

特性

IUPAC Name

benzyl N-[(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-2,9-dimethyldecan-5-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H59N3O8/c1-25(2)29(19-28-15-16-33(47-8)34(20-28)48-18-12-17-46-7)21-31(41-37(45)49-23-27-13-10-9-11-14-27)32(42)22-30(26(3)4)35(43)40-24-38(5,6)36(39)44/h9-11,13-16,20,25-26,29-32,42H,12,17-19,21-24H2,1-8H3,(H2,39,44)(H,40,43)(H,41,45)/t29-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRPIIITHOBDDV-YDPTYEFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@H](C[C@@H](C(C)C)C(=O)NCC(C)(C)C(=O)N)O)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H59N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90705476
Record name Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

685.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1236549-06-6
Record name Benzyl [(3S,5S,6S,8S)-8-[(3-amino-2,2-dimethyl-3-oxopropyl)carbamoyl]-6-hydroxy-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-2,9-dimethyldecan-5-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90705476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。